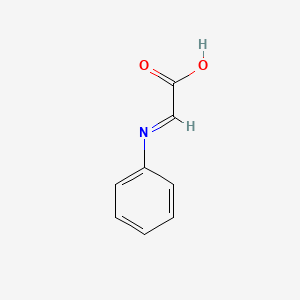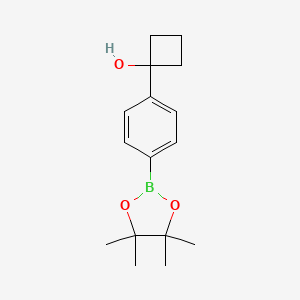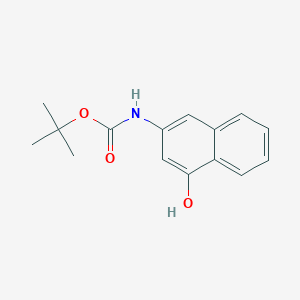
2,5-Di-tert-butyl pyridine-2,5-dicarboxylate
Vue d'ensemble
Description
2,5-Di-tert-butyl pyridine-2,5-dicarboxylate is an organic compound with the IUPAC name di (tert-butyl) 2,5-pyridinedicarboxylate . It has a molecular weight of 279.34 . The compound is stored at temperatures between 0-8°C .
Molecular Structure Analysis
The InChI code for 2,5-Di-tert-butyl pyridine-2,5-dicarboxylate is 1S/C15H21NO4/c1-14(2,3)19-12(17)10-7-8-11(16-9-10)13(18)20-15(4,5)6/h7-9H,1-6H3 . The InChI key is AYIYUIXJNHFKNJ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2,5-Di-tert-butyl pyridine-2,5-dicarboxylate is insoluble in water but soluble in dichloromethane and ethyl acetate .Applications De Recherche Scientifique
1. Electrode Material for Organic Sodium-Ion Batteries
Disodium pyridine‐2,5‐dicarboxylate (Na2PDC) has been explored as a potential anode material for organic sodium-ion batteries. This material demonstrates a high reversible capacity, excellent cyclability, and good rate performance, making it a promising candidate for energy storage applications. It showcases two voltage plateaus due to coordination to nitrogen atoms and carboxylic groups, respectively (Padhy et al., 2018).
2. Synthesis of Pyridinium Derivatives
The compound has been used in the synthesis of pyridinium derivatives, specifically in the context of ring contraction rearrangements of azepines to pyridine derivatives. This synthesis route offers a new perspective on the chemical transformations of pyridine-related compounds (Satake et al., 1996).
3. Pyridine-Based Polymer Synthesis
2,5-Di-tert-butyl pyridine-2,5-dicarboxylate plays a role in the synthesis of highly functionalized pyridines for planar polymers. This process involves creating maximized π-conjugation in electron-deficient macromolecules, contributing to advancements in polymer chemistry (Yao et al., 1998).
4. Coordination Chemistry and Ligand Formation
The compound has been utilized in coordination chemistry, particularly in the synthesis of ligands for complex formation. This includes the development of 2,6-bis(pyrazolyl)pyridines and related ligands, which have applications ranging from luminescent lanthanide compounds for biological sensing to iron complexes with unique thermal and photochemical spin-state transitions (Halcrow, 2005).
Safety and Hazards
Propriétés
IUPAC Name |
ditert-butyl pyridine-2,5-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-14(2,3)19-12(17)10-7-8-11(16-9-10)13(18)20-15(4,5)6/h7-9H,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYIYUIXJNHFKNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CN=C(C=C1)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401174357 | |
| Record name | 2,5-Pyridinedicarboxylic acid, 2,5-bis(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401174357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Di-tert-butyl pyridine-2,5-dicarboxylate | |
CAS RN |
1414029-44-9 | |
| Record name | 2,5-Pyridinedicarboxylic acid, 2,5-bis(1,1-dimethylethyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1414029-44-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Pyridinedicarboxylic acid, 2,5-bis(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401174357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-7-carboxylate](/img/structure/B3047446.png)



![1-(4,6-Difluorobenzo[d]thiazol-2-yl)azetidin-3-yl thiophene-3-carboxylate](/img/structure/B3047454.png)








